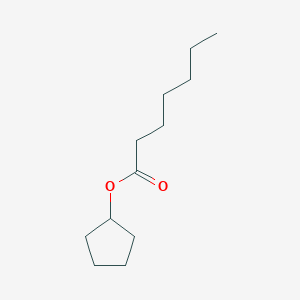

Cyclopentyl heptanoate

Description

Cyclopentyl heptanoate is an ester derived from the condensation of heptanoic acid (a seven-carbon fatty acid) and cyclopentanol (a five-membered cyclic alcohol). Esters of cyclopentanol, such as ethyl cyclopentylacetate (C₉H₁₆O₂), demonstrate moderate synthetic yields (71%) under standardized conditions, suggesting feasible preparation routes for this compound . Cyclopentyl-containing compounds are notable for their balance of lipophilicity and steric bulk, which can influence solubility, stability, and biological interactions .

Properties

CAS No. |

5454-23-9 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

cyclopentyl heptanoate |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-10-12(13)14-11-8-6-7-9-11/h11H,2-10H2,1H3 |

InChI Key |

XQIVRADFTDIBRW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(=O)OC1CCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentyl heptanoate can be synthesized through the esterification reaction between cyclopentanol and heptanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The general reaction is as follows:

Cyclopentanol+Heptanoic acidAcid catalystCyclopentyl heptanoate+Water

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Aminolysis Reactions

The aminolysis of cyclopentyl heptanoate with primary amines is significantly influenced by cyclodextrins (CDs), which act as catalysts or modulators. Studies demonstrate that:

-

Catalytic Effects : Beta-CD (β-CD) and gamma-CD (γ-CD) enhance reaction rates for long esters reacting with long amines. The inclusion of the alkylamino group (and potentially the ester acyl group) in the CD cavity stabilizes the transition state, enabling catalysis .

-

Rate Constant Ratios : For kinetically equivalent processes (free ester reacting with CD-bound amine), the ratio ranges from 0.2 to 28, indicating both catalytic acceleration and retardation depending on the amine and CD type .

Table 1: Catalytic Effects of Cyclodextrins on Aminolysis

| Cyclodextrin | Reaction Type | Rate Constant Ratio () |

|---|---|---|

| β-CD | Free ester + CD-bound amine | 0.2–28 |

| γ-CD | CD-bound ester + free amine | Up to 180 (catalytic) |

| α-CD | Short esters + short amines | Retardation (ratios < 1) |

Reaction Mechanism

The aminolysis mechanism involves:

-

Inclusion of the alkylamino group into the CD cavity, which stabilizes the transition state via hydrophobic interactions and steric effects .

-

Potential inclusion of the ester acyl group (particularly in γ-CD due to its larger cavity), further lowering the activation energy .

-

Dual reactivity pathways :

Structural and Steric Considerations

-

Transition State Binding : Multiple modes of transition state binding to CDs are observed, influenced by the size and shape of the ester and amine .

-

Steric Effects : Bulkier amines (e.g., cyclohexyl, benzyl) exhibit reduced reactivity due to hindered inclusion in CD cavities .

Photocatalyzed Hydrogen Atom Transfer (HAT)

While not directly studied for this compound, HAT principles from related systems suggest potential reactivity:

-

Ester C-H Cleavage : The presence of heteroatoms (e.g., oxygen in esters) can stabilize radical intermediates via hyperconjugation, enabling selective β-C–H bond cleavage .

-

Regioselectivity : Steric and polar effects may direct C–H cleavage in esters, as seen in analogous substrates .

Comparative Analysis of Reaction Parameters

Table 2: Reactivity Trends in Aminolysis

| Parameter | Trend/Observation |

|---|---|

| CD Cavity Size | γ-CD > β-CD > α-CD (for catalytic effects) |

| Amine Chain Length | Longer amines favor CD-bound reactivity |

| Ester Chain Length | Heptanoate (long ester) favors catalysis |

Scientific Research Applications

Cyclopentyl heptanoate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

Industry: Utilized in the fragrance and flavor industry due to its pleasant fruity odor.

Mechanism of Action

The mechanism of action of cyclopentyl heptanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of cyclopentanol and heptanoic acid. These products can then participate in various metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares cyclopentyl heptanoate with structurally or functionally related compounds, including cyclohexyl heptanoate, n-alkyl heptanoates, and other cyclopentyl derivatives.

Structural and Physicochemical Properties

Notes:

- This compound’s estimated boiling point is extrapolated from linear alkyl heptanoates, adjusted for the cyclopentyl group’s reduced volatility compared to linear chains.

- Cyclohexyl heptanoate (C₁₃H₂₄O₂) has a higher molecular weight and likely greater thermal stability due to its chair-conformation cyclohexyl group .

Thermodynamic Stability

- Cyclopentyl radicals exhibit consistent bond dissociation energies (~5.7 eV) across alcohols, ethers, and amines, unlike linear alkyl radicals (e.g., ethyl: 8.3–9.0 eV) . This stability may translate to enhanced resistance to degradation in this compound.

- Heptylcyclopentane (C₁₂H₂₄, a hydrocarbon analog) has a boiling point of 497.07 K and heat of vaporization (ΔvapH°) of 14.5 kcal/mol, reflecting moderate intermolecular forces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.